molecular formula C14H12ClNO3 B5880744 N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide

N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide

Cat. No. B5880744
M. Wt: 277.70 g/mol
InChI Key: GIDFIXGPJRUEND-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide, also known as CMFA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CMFA is a member of the acrylamide family and is characterized by its unique chemical structure that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide has been shown to inhibit the activity of several enzymes and proteins that are involved in these pathways, including NF-κB, COX-2, and iNOS.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide in various experimental models. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of pro-inflammatory cytokine production, and the reduction of oxidative stress. N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide has also been shown to have a protective effect on neurons by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide in lab experiments include its unique chemical structure, which makes it a promising candidate for drug development. N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide also has a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, the limitations of using N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide. These include the identification of its molecular targets and the development of more potent analogs. Additionally, further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide in humans, as well as its potential for use in combination with other drugs. Finally, the development of new drug delivery systems for N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide may enhance its therapeutic potential and improve its bioavailability.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide involves the reaction of 5-chloro-2-methoxybenzoyl chloride with furfurylamine in the presence of a base such as triethylamine. The resulting product is then treated with acryloyl chloride to obtain the final product, N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic properties in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has revealed that N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5-chloro-2-methoxyphenyl)-3-(2-furyl)acrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

(E)-N-(5-chloro-2-methoxyphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-13-6-4-10(15)9-12(13)16-14(17)7-5-11-3-2-8-19-11/h2-9H,1H3,(H,16,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDFIXGPJRUEND-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(5-chloro-2-methoxyphenyl)-3-(furan-2-yl)prop-2-enamide

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